Product packaging for Benzyloxycalix[8]arene(Cat. No.:CAS No. 193743-53-2)

Benzyloxycalix[8]arene

Cat. No.: B6289084
CAS No.: 193743-53-2
M. Wt: 1697.9 g/mol
InChI Key: XTJOPMMALACTQA-UHFFFAOYSA-N
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Description

Overview of Calixarene (B151959) Chemistry and Supramolecular Utility

Calixarenes are a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde. discovery.csiro.auwjpr.net Their name is derived from the Greek word "calix," meaning chalice or vase, which aptly describes their three-dimensional shape. discovery.csiro.au This unique structure, featuring a defined upper and lower rim and a central cavity, is the cornerstone of their utility in supramolecular chemistry. nih.gov Calixarenes are considered the third generation of supramolecular hosts, following cyclodextrins and crown ethers. acs.org

The phenolic hydroxyl groups on the lower rim and the para positions on the upper rim can be readily functionalized, allowing for the precise tuning of their size, shape, and chemical properties. discovery.csiro.auresearchgate.net This inherent modularity enables the design of calixarene-based receptors for a wide array of guest molecules, including ions, neutral molecules, and even biological entities. wjpr.netnih.gov Their ability to form host-guest complexes through non-covalent interactions has led to their application in diverse fields such as chemical sensing, catalysis, and drug delivery. wjpr.netsmolecule.com

Unique Characteristics and Research Focus on Calixresearchgate.netarenes

Calix researchgate.netarenes, composed of eight phenolic units linked by methylene (B1212753) bridges, are among the larger members of the calixarene family. acs.org Their increased size and conformational flexibility compared to their smaller counterparts, like calix nih.govarenes, present both challenges and opportunities. acs.org The larger cavity of calix researchgate.netarenes allows for the encapsulation of bigger guest molecules and the formation of more complex host-guest systems, including bimetallic complexes. acs.org

Research on calix researchgate.netarenes has focused on harnessing their unique structural features. Scientists have explored their potential in forming self-assembled nanostructures, acting as scaffolds for catalysts, and their interactions with large molecules of biological interest. acs.orgnih.gov The conformational flexibility, while making their structural control more complex, also offers the potential for dynamic and responsive molecular systems. researchgate.net

Rationale for Benzyloxy Substitution: Influence on Conformation, Solubility, and Reactivity

The introduction of benzyloxy groups at the para-position of the phenolic units in calix researchgate.netarene has a profound impact on its properties.

Conformation: The bulky benzyloxy groups can influence the conformational landscape of the calix researchgate.netarene macrocycle. While unsubstituted calixarenes can adopt various conformations, the steric hindrance imposed by the benzyloxy substituents can favor specific arrangements, providing a degree of conformational control. wikipedia.org

Solubility: A significant advantage of benzyloxy derivatization is the enhancement of solubility in organic solvents. amazonaws.com Unmodified calixarenes often exhibit poor solubility, which can limit their processability and application. wjpr.netamazonaws.com The benzyloxy groups increase the lipophilicity of the molecule, making it more soluble in a wider range of organic media. smolecule.com

Reactivity: The benzyloxy groups serve as versatile handles for further functionalization. They can be readily introduced and subsequently removed under specific conditions, providing a protecting group strategy for the phenolic hydroxyls on the upper rim. acs.orgnih.gov This allows for selective modifications at the lower rim without affecting the upper rim, and vice versa, opening up a vast chemical space for creating novel derivatives. acs.org

Historical Context and Evolution of Benzyloxycalixresearchgate.netarene Research

The journey of calixarene chemistry began in the late 19th century with the work of Adolf von Baeyer, who observed the formation of resinous materials from the reaction of phenols and aldehydes. wjpr.netwikipedia.org However, it was the pioneering work of C. David Gutsche in the 1970s that truly established the field, recognizing the cyclic nature of these compounds and coining the term "calixarene." wikipedia.org

The synthesis of p-(benzyloxy)calix researchgate.netarene was a significant milestone in the field. In 1997, a one-pot synthesis was reported that selectively produced p-(benzyloxy)calix researchgate.netarene in a notable yield. acs.orgccspublishing.org.cn This breakthrough provided researchers with a readily accessible platform for exploring the chemistry of larger calixarenes. Subsequent research has focused on optimizing the synthesis of benzyloxycalix researchgate.netarenes and their derivatives, as well as exploring their applications in catalysis and materials science. researchgate.netnovecal.com For instance, benzyloxycalix researchgate.netarenes have been used as supports for palladium catalysts in cross-coupling reactions. researchgate.netnovecal.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C112H96O16 B6289084 Benzyloxycalix[8]arene CAS No. 193743-53-2

Properties

IUPAC Name

5,11,17,23,29,35,41,47-octakis(phenylmethoxy)nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaene-49,50,51,52,53,54,55,56-octol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C112H96O16/c113-105-81-41-83-51-98(122-66-74-27-11-2-12-28-74)53-85(106(83)114)43-87-55-100(124-68-76-31-15-4-16-32-76)57-89(108(87)116)45-91-59-102(126-70-78-35-19-6-20-36-78)61-93(110(91)118)47-95-63-104(128-72-80-39-23-8-24-40-80)64-96(112(95)120)48-94-62-103(127-71-79-37-21-7-22-38-79)60-92(111(94)119)46-90-58-101(125-69-77-33-17-5-18-34-77)56-88(109(90)117)44-86-54-99(123-67-75-29-13-3-14-30-75)52-84(107(86)115)42-82(105)50-97(49-81)121-65-73-25-9-1-10-26-73/h1-40,49-64,113-120H,41-48,65-72H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJOPMMALACTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)OCC7=CC=CC=C7)CC8=C(C(=CC(=C8)OCC9=CC=CC=C9)CC2=C(C(=CC(=C2)OCC2=CC=CC=C2)CC2=C(C1=CC(=C2)OCC1=CC=CC=C1)O)O)O)O)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C112H96O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1697.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Direct Synthetic Routes to Benzyloxycalixresearchgate.netarene Architectures

The primary route to benzyloxycalix researchgate.netarene is a direct, one-pot synthesis that yields the macrocycle from basic precursors. This approach is favored for its efficiency, though it requires careful control to achieve desirable yields and selectivity.

The most effective method for synthesizing p-(benzyloxy)calix researchgate.netarene is a one-pot condensation reaction. capes.gov.bracs.orgacs.org This process involves the base-catalyzed condensation of p-benzyloxyphenol with paraformaldehyde. acs.orgacs.org Researchers have optimized this synthesis to selectively produce the calix researchgate.netarene over other possible cyclic oligomers. capes.gov.bracs.org The reaction is typically performed in a high-boiling solvent, such as xylene, under reflux conditions. acs.org

A key study demonstrated that using a specific molar ratio of p-benzyloxyphenol, paraformaldehyde, and sodium hydroxide (B78521) (NaOH) of 45:82:1 in refluxing xylene selectively produces p-(benzyloxy)calix researchgate.netarene in an isolated yield of 48%. capes.gov.bracs.orgacs.org The reaction mixture is heated first to 100 °C, and after the addition of the base and paraformaldehyde, the temperature is increased to 150 °C for an extended period, during which the product precipitates out of the solution. acs.org

Table 1: Optimized Parameters for One-Pot Synthesis of p-(Benzyloxy)calix researchgate.netarene
ParameterDescriptionReference
Starting Phenol (B47542)p-(Benzyloxy)phenol acs.org
Aldehyde SourceParaformaldehyde acs.org
CatalystSodium Hydroxide (NaOH) acs.org
Molar Ratio (Phenol:Formaldehyde:Base)45:82:1 acs.org
SolventXylene acs.org
TemperatureReflux (approx. 150 °C) acs.org
Reaction Time48 hours acs.org
Isolated Yield48% acs.org

The selectivity of the one-pot condensation towards the octamer (calix researchgate.netarene) over other macrocycles (e.g., calix researchgate.netarene, calix researchgate.netarene) is highly dependent on the reaction conditions. researchgate.net The choice of base is critical; while various bases can catalyze the condensation of p-benzyloxyphenol and formaldehyde, the use of NaOH in specific, limited molar quantities has been shown to favor the formation of the larger p-(benzyloxy)calix researchgate.netarene. acs.orgacs.org The distribution of the resulting cyclic oligomers is sensitive to factors such as reactant concentrations, solvent, and heating rates. researchgate.net The slow addition of reagents and precise temperature control are essential to minimize the formation of undesired linear oligomers and smaller calixarenes, thereby maximizing the yield of the desired calix researchgate.netarene structure. researchgate.netresearchgate.net

Regioselective Functionalization Strategies of Benzyloxycalixresearchgate.netarene

Once synthesized, the p-(benzyloxy)calix researchgate.netarene serves as a versatile platform that can be selectively functionalized at its phenolic hydroxyl groups (the lower rim) and its p-benzyloxy substituted aromatic nuclei (the upper rim). acs.org

The benzyloxy groups on the upper rim of the macrocycle act as protecting groups. A primary and highly useful derivatization of the upper rim is the removal of these benzyl (B1604629) groups. This deprotection step is a key transformation that allows for the high-yield synthesis of calix researchgate.nethydroquinone (B1673460). capes.gov.bracs.org The resulting hydroquinone units on the upper rim can be further modified or oxidized to calix researchgate.netquinones, opening extensive possibilities for synthesizing new host molecules and redox-active systems. acs.org This debenzylation provides a gateway to a wide range of derivatives that are otherwise inaccessible through direct synthesis. acs.org

The phenolic hydroxyl groups at the lower rim are excellent reactive sites for introducing new functionalities, which can alter the shape, solubility, and complexing properties of the macrocycle. nih.gov The lower rim of p-(benzyloxy)calix researchgate.netarene has been successfully functionalized with a variety of groups. capes.gov.bracs.orgacs.org Standard reactions such as etherification and esterification are commonly employed. nih.gov

Specific examples of lower rim modifications include:

Acetylation: Reaction with acetic anhydride (B1165640) to form acetoxy groups. capes.gov.bracs.org

Alkylation: Introduction of alkyl chains, such as methyl and pentyl groups. capes.gov.bracs.org

Carbonyl-methylation: Functionalization with [(ethyloxy)carbonyl]methyl and [(N,N-diethylamino)carbonyl]methyl groups. capes.gov.bracs.orgacs.org

These modifications are typically achieved by treating the calixarene (B151959) with an appropriate electrophile in the presence of a base. nih.gov

Table 2: Examples of Lower Rim Functionalization of p-(Benzyloxy)calix researchgate.netarene
Functional Group IntroducedGeneral Reagent TypeReference
AcetoxyAcylating Agent (e.g., Acetic Anhydride) capes.gov.bracs.org
MethylAlkylating Agent (e.g., Methyl Iodide) capes.gov.bracs.org
PentylAlkylating Agent (e.g., Pentyl Bromide) capes.gov.bracs.org
[(Ethyloxy)carbonyl]methylα-Halo Ester (e.g., Ethyl Bromoacetate) capes.gov.bracs.org
[(N,N-Diethylamino)carbonyl]methylα-Halo Amide (e.g., 2-Chloro-N,N-diethylacetamide) capes.gov.bracs.org

The inherent structure of p-(benzyloxy)calix researchgate.netarene, with distinct functionalities at the upper and lower rims, is ideal for orthogonal functionalization. This strategy allows for the modification of one rim without affecting the other, enabling the synthesis of precisely structured derivatives.

The synthetic pathway is as follows:

Synthesis: A one-pot condensation yields p-(benzyloxy)calix researchgate.netarene, where the upper rim is effectively protected by benzyl groups.

Lower Rim Functionalization: The exposed hydroxyl groups on the lower rim are chemically modified as desired (e.g., via alkylation or acylation). The benzyl ethers on the upper rim remain stable under these conditions.

Upper Rim Deprotection: The benzyl groups are selectively cleaved from the upper rim to yield a calix researchgate.nethydroquinone derivative that is functionalized only at the lower rim. capes.gov.bracs.org

This orthogonal approach provides a powerful tool for creating complex, multifunctional calixarenes where the properties of the upper and lower rims can be independently tuned.

Chemical Modifications of Benzyloxy Groups and Their Implications

Debenzylation to Calixbeilstein-journals.orghydroquinone Derivatives

A key transformation of p-benzyloxycalix beilstein-journals.orgarene is the removal of the benzyl protecting groups to yield the corresponding calix beilstein-journals.orghydroquinone. This debenzylation reaction unmasks the phenolic hydroxyl groups, opening up a plethora of possibilities for further functionalization. The high-yield synthesis of calix beilstein-journals.orghydroquinone and its derivatives has been successfully achieved through the replacement of these benzyl groups. capes.gov.br

One of the most effective methods for this transformation is catalytic transfer hydrogenation . This technique offers a milder and often more selective alternative to traditional hydrogenation using hydrogen gas. In a typical procedure, the benzyloxycalix beilstein-journals.orgarene derivative is treated with a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen donor. sigmaaldrich.com Various hydrogen donors can be employed, including cyclohexene (B86901), formic acid, and ammonium (B1175870) formate. The selection of the hydrogen donor and reaction conditions can be crucial for achieving high yields and preventing unwanted side reactions. sigmaaldrich.com For instance, the use of cyclohexene as a hydrogen donor in the presence of a catalytic amount of acetic acid has been shown to be effective for the debenzylation of O-aryl benzyl ethers. sigmaaldrich.com

The general mechanism of catalytic transfer hydrogenation involves the in situ generation of hydrogen on the surface of the palladium catalyst from the hydrogen donor. This adsorbed hydrogen then participates in the hydrogenolysis of the carbon-oxygen bond of the benzyl ether, leading to the formation of the free hydroxyl group and toluene (B28343) as a byproduct. The efficiency of the reaction can be influenced by factors such as the solvent, temperature, and the nature of the catalyst support.

A representative procedure for the debenzylation of a poly-benzyloxylated aromatic compound via catalytic transfer hydrogenation is outlined in the table below.

Table 1: Representative Procedure for Catalytic Transfer Hydrogenation

StepDescription
1. Catalyst Preparation The palladium on carbon (Pd/C) catalyst is typically washed with a suitable solvent, such as ethanol, to remove any adsorbed impurities and water. sigmaaldrich.com
2. Reaction Setup The benzyloxycalix beilstein-journals.orgarene substrate is dissolved in an appropriate solvent (e.g., ethanol, ethyl acetate) in a reaction flask. The pre-washed Pd/C catalyst is then added to the solution.
3. Addition of Hydrogen Donor The chosen hydrogen donor (e.g., cyclohexene, ammonium formate) is added to the reaction mixture.
4. Reaction Conditions The mixture is typically stirred at room temperature or heated to a moderate temperature (e.g., 50 °C) to facilitate the reaction. unive.it The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
5. Work-up Upon completion of the reaction, the catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent. The crude product is purified by appropriate methods, such as recrystallization or column chromatography, to yield the pure calix beilstein-journals.orghydroquinone derivative.

Further Transformations via Phenolic Hydroxyl Groups

The generation of calix beilstein-journals.orghydroquinone with its sixteen phenolic hydroxyl groups provides a versatile platform for a multitude of subsequent chemical transformations. These hydroxyl groups can be readily derivatized to introduce new functional moieties, thereby fine-tuning the properties of the calixarene for specific applications. Common transformations include alkylation and esterification.

Alkylation: The phenolic hydroxyl groups of calix beilstein-journals.orghydroquinone can be alkylated to introduce alkyl or other organic chains. This is typically achieved by reacting the calix beilstein-journals.orghydroquinone with an alkyl halide in the presence of a base. The base, such as potassium carbonate or sodium hydride, deprotonates the hydroxyl groups to form the more nucleophilic phenoxide ions, which then react with the alkyl halide in a Williamson ether synthesis. The extent of alkylation can be controlled by the stoichiometry of the reagents and the reaction conditions. For instance, the condensation of hydroquinone with tertiary butyl alcohol has been shown to yield mono- and di-tert-butyl hydroquinone depending on the reaction conditions. google.com This principle can be extended to the more complex calix beilstein-journals.orghydroquinone system.

Esterification: The hydroxyl groups can also be converted to esters through reaction with acylating agents such as acyl chlorides or carboxylic anhydrides in the presence of a base or a catalyst. This reaction introduces ester functionalities, which can alter the solubility and electronic properties of the calixarene. The synthesis of hydroquinone ester derivatives has been reported via the acylation of hydroquinone with various substituted benzoyl chlorides, resulting in both mono- and di-substituted products. google.com This methodology is directly applicable to the phenolic hydroxyl groups of calix beilstein-journals.orghydroquinone.

Table 2: Examples of Transformations of Phenolic Hydroxyl Groups

TransformationReagents and ConditionsResulting Functional Group
Alkylation Alkyl halide (e.g., methyl iodide, benzyl bromide), Base (e.g., K2CO3, NaH), Solvent (e.g., acetone, DMF)Ether (-OR)
Esterification Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride), Base (e.g., pyridine, triethylamine), Solvent (e.g., dichloromethane, THF)Ester (-O-C(=O)R)

Synthesis of Benzyloxycalixbeilstein-journals.orgarene Hybrids and Conjugates

The robust and pre-organizable scaffold of benzyloxycalix beilstein-journals.orgarene makes it an excellent platform for the construction of hybrid materials and conjugates. By attaching other molecular entities, such as catalysts, nanoparticles, or polymers, to the calixarene core, novel materials with enhanced or entirely new properties can be generated.

A significant application of benzyloxycalix beilstein-journals.orgarene is as a support for catalysts. For example, it has been used to support N-heterocyclic carbene (NHC) palladium complexes. nih.gov These hybrid catalysts have demonstrated high activity in cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov The calixarene scaffold can pre-organize the catalytic sites, potentially leading to cooperative effects and enhanced catalytic performance.

Furthermore, benzyloxycalix beilstein-journals.orgarenes have been employed in the synthesis of nanoparticle-calixarene conjugates. They can act as stabilizing agents for metallic nanoparticles, such as gold nanoparticles, preventing their aggregation and controlling their size and shape. researchgate.net The benzyloxy groups can be further functionalized to introduce specific binding sites or other functionalities to the nanoparticle surface.

The conjugation of benzyloxycalix beilstein-journals.orgarene with polymers, such as polyethylene (B3416737) glycol (PEG), has also been explored, particularly in the context of drug delivery. mdpi.com PEGylation of the calixarene can enhance its biocompatibility and solubility in aqueous media, making it a promising carrier for therapeutic agents. These polymer-calixarene conjugates can self-assemble into nanoparticles, encapsulating drug molecules and facilitating their targeted delivery. mdpi.comnih.gov

Table 3: Examples of Benzyloxycalix beilstein-journals.orgarene Hybrids and Conjugates

Hybrid/Conjugate TypeAttached MoietySynthetic ApproachPotential Application
Catalyst Support N-Heterocyclic Carbene (NHC)-Palladium ComplexesCoordination of NHC-Pd complexes to functionalized benzyloxycalix beilstein-journals.orgareneCross-coupling reactions (e.g., Suzuki-Miyaura) nih.gov
Nanoparticle Conjugate Gold NanoparticlesStabilization of nanoparticles during their synthesis using functionalized benzyloxycalix beilstein-journals.orgareneCatalysis, sensing, bioimaging researchgate.net
Polymer Conjugate Polyethylene Glycol (PEG)"Grafting-to" or "grafting-from" polymerization from a functionalized benzyloxycalix beilstein-journals.orgarene initiatorDrug delivery, biomaterials mdpi.com

Conformational Dynamics and Advanced Structural Elucidation

Analysis of Benzyloxycalixresearchgate.netarene Conformational Isomerism

The conformational behavior of calixarenes is characterized by the relative orientations of the constituent phenolic units, which can give rise to a variety of isomers, such as the cone, partial cone, 1,2-alternate, 1,3-alternate, 1,4-alternate, and 1,2,3-alternate conformations. For the larger calix researchgate.netarenes, a "pleated loop" or "pinched" conformation is often observed. The presence of the eight benzyloxy groups on the upper rim of benzyloxycalix researchgate.netarene introduces significant steric hindrance, which plays a critical role in determining the favored conformations and the energy barriers for interconversion between them.

Variable temperature nuclear magnetic resonance (VT NMR) spectroscopy is a powerful technique for investigating the dynamic conformational equilibria of molecules in solution. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the coalescence temperature for exchanging protons, and from this, calculate the free energy of activation (ΔG‡) for the conformational inversion process.

While specific VT NMR studies exclusively focused on benzyloxycalix researchgate.netarene are not extensively reported in the literature, the conformational dynamics of other upper-rim substituted calix researchgate.netarenes provide valuable insights. For large, flexible macrocycles like calix researchgate.netarenes, the ¹H NMR spectra at room temperature often show broad signals, indicating that the molecule is undergoing rapid conformational exchange on the NMR timescale. As the temperature is lowered, this exchange process slows down, and the broad signals resolve into sharper, more complex patterns corresponding to a single, "frozen" conformation.

For benzyloxycalix researchgate.netarene, it is anticipated that the bulky benzyloxy groups would significantly raise the energy barrier for the "pinched-to-pinched" inversion compared to the parent calix researchgate.netarene. This is due to the steric clashing that would occur as the phenolic units rotate through the annulus of the macrocycle. Therefore, a higher coalescence temperature would be expected. The interpretation of the low-temperature NMR spectra would allow for the definitive assignment of the preferred solution-state conformation, which is likely to be a pinched or pleated loop geometry to accommodate the large benzyloxy substituents.

ParameterExpected Observation for Benzyloxycalix researchgate.netarene
Room Temperature ¹H NMR Broad signals for aromatic and methylene (B1212753) bridge protons, indicating conformational flexibility.
Low Temperature ¹H NMR Sharpening of signals into a complex pattern consistent with a single, fixed conformation (e.g., pinched cone).
Coalescence Temperature (Tc) Expected to be higher than that of less sterically hindered calix researchgate.netarenes.
Free Energy of Activation (ΔG‡) Expected to be significant, reflecting a substantial energy barrier to conformational inversion.

X-ray crystallography provides definitive evidence of the conformation of a molecule in the solid state. The crystal structure of a benzyloxycalix researchgate.netarene derivative, specifically one supporting N-heterocyclic carbene palladium complexes on each subunit, has been reported. scienceopen.com This analysis confirmed the formation of the calix researchgate.netarene macrocycle bearing eight well-defined complexes. scienceopen.com

In the solid state, calix researchgate.netarenes are known to adopt a variety of conformations, often influenced by the inclusion of solvent molecules or guest species within their cavity, as well as by crystal packing forces. For instance, p-tert-butylcalix researchgate.netarene has been observed to adopt pleated-loop, chair-like, and loop-chair conformations depending on the crystallization solvent. Given the large size of the benzyloxy groups, it is expected that benzyloxycalix researchgate.netarene will likely adopt a conformation in the solid state that maximizes van der Waals interactions and minimizes steric strain, such as a pleated loop or a pinched conformation.

The analysis of the crystal packing can also reveal how these large macrocycles self-assemble in the solid state, which can be influenced by intermolecular interactions between the benzyloxy groups of neighboring molecules.

FeatureObservation/Expectation for Benzyloxycalix researchgate.netarene
Macrocyclic Conformation A pinched or pleated loop conformation is likely to be favored to accommodate the bulky substituents.
Cavity The conformation will define a deep and hydrophobic cavity.
Guest Inclusion The cavity is capable of encapsulating guest molecules, which can influence the solid-state conformation.
Crystal Packing Intermolecular interactions involving the benzyloxy groups are expected to play a significant role in the crystal lattice.

Influence of Benzyloxy Substituents on Macrocyclic Flexibility and Cavity Features

The eight benzyloxy substituents on the upper rim of the calix researchgate.netarene macrocycle have a profound impact on its flexibility and the characteristics of its molecular cavity. These bulky groups introduce a significant degree of steric hindrance, which restricts the conformational freedom of the macrocycle compared to the parent, unsubstituted calix researchgate.netarene.

The primary effect of the benzyloxy groups is an increase in the energy barrier for conformational inversion. The passage of the bulky benzyloxy-substituted phenolic units through the annulus of the macrocycle is energetically unfavorable, thus rendering the molecule less flexible. This reduced flexibility can be advantageous in the design of pre-organized host molecules for specific guests, as the macrocycle is more likely to maintain a defined shape.

Furthermore, the benzyloxy groups extend the hydrophobic cavity of the calix researchgate.netarene. This creates a deeper and more enclosed space, which can enhance the binding of complementary guest molecules through increased van der Waals interactions and the hydrophobic effect. The orientation of the benzyloxy groups, whether they point away from or partially shield the cavity, will also modulate the accessibility and shape of the binding site.

Theoretical and Computational Approaches to Conformational Landscapes

Theoretical and computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are invaluable tools for exploring the complex conformational landscapes of large macrocyclic molecules like benzyloxycalix researchgate.netarene. These methods can provide detailed energetic and structural information that is often difficult to obtain experimentally.

DFT calculations can be employed to determine the relative energies of the different possible conformations of benzyloxycalix researchgate.netarene. By optimizing the geometry of various starting conformations (e.g., cone, partial cone, 1,2-alternate, etc.), a theoretical energy ranking of the isomers can be established. These calculations would likely confirm that highly symmetric conformations such as the full cone are sterically disfavored due to the clashing of the benzyloxy groups. Instead, lower-symmetry, pinched, or pleated loop conformations that can better accommodate the bulky substituents are expected to be the most energetically stable.

DFT can also be used to calculate the energy profile of the conformational inversion pathways, providing theoretical estimates of the activation barriers. These calculated barriers can then be compared with experimental values obtained from VT NMR studies to validate the computational model.

Molecular dynamics simulations offer a way to study the dynamic behavior of benzyloxycalix researchgate.netarene in a simulated solution environment over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the conformational changes of the macrocycle and provide insights into its flexibility and the influence of the solvent.

An MD simulation of benzyloxycalix researchgate.netarene would likely show that the macrocycle predominantly populates a limited number of low-energy conformations, with transitions between them being infrequent events, reflecting the high energy barriers imposed by the benzyloxy groups. These simulations can also be used to analyze the shape and size of the molecular cavity and to study the dynamics of host-guest complexation by simulating the benzyloxycalix researchgate.netarene in the presence of a potential guest molecule. This can provide a detailed, atomistic view of the binding process and the nature of the intermolecular interactions.

Supramolecular Chemistry and Molecular Recognition Phenomena

Principles of Host-Guest Interactions in Benzyloxycalixd-nb.infoarene Systems

The supramolecular chemistry of benzyloxycalix d-nb.infoarene is governed by its unique structural features: a large, flexible macrocyclic framework composed of eight phenol (B47542) units, creating a deep hydrophobic pocket. researchgate.net This cavity, with an estimated diameter of 11.7 Å, is capable of encapsulating guest molecules, a process driven by a combination of non-covalent interactions. nih.govresearchgate.net The primary forces at play in host-guest complex formation with benzyloxycalix d-nb.infoarene include:

Hydrophobic Interactions: The sizable, nonpolar cavity provides a favorable environment for hydrophobic guest molecules in more polar solvents, driving inclusion to minimize unfavorable solvent-solute interactions.

π-π Stacking: The eight electron-rich aromatic rings that form the basket of the calixarene (B151959) can engage in π-π stacking interactions with guest molecules that possess their own aromatic systems. nih.gov This is a crucial interaction for the binding of aromatic guests.

Cation-π Interactions: The electron-rich nature of the cavity, enhanced by the oxygen atoms of the benzyloxy groups, allows for strong interactions with cationic guests. nih.govnih.gov The positive charge of the guest is stabilized by the quadrupole moment of the aromatic rings.

The large number of repeating units in benzyloxycalix d-nb.infoarene imparts significant conformational flexibility. encyclopedia.pub While this reduces the degree of preorganization compared to smaller, more rigid calixarenes, it allows the host to adapt its shape to optimize binding with a variety of guests, a phenomenon known as "induced fit." The benzyloxy groups at the para-position and any functional groups added to the phenolic hydroxyls at the lower rim can further modulate the host's recognition properties. researchgate.netcapes.gov.bracs.org

Molecular Recognition of Ionic Species

The electron-rich cavity of benzyloxycalix d-nb.infoarene, formed by its constituent aromatic panels, makes it a suitable candidate for binding cations through cation-π interactions. nih.gov The ether linkages at both the upper (benzyloxy) and lower rims contribute to a high density of π-electrons within the molecular cavity, which can effectively coordinate with positively charged species. While specific binding studies and selectivity data for the parent p-benzyloxycalix d-nb.infoarene are not extensively documented in the reviewed literature, the general principles of calixarene chemistry suggest a preference for large, soft cations that can maximize contact with the aromatic surfaces of the large and flexible calix d-nb.infoarene cavity. Functionalization of the lower rim hydroxyl groups with specific ionophoric units is a common strategy to enhance both the affinity and selectivity for targeted metal ions. mdpi.com

Unfunctionalized calixarenes, including benzyloxycalix d-nb.infoarene, are generally poor receptors for anions. The electron-rich nature of the cavity is repulsive to anionic species, and the molecule lacks specific binding sites that can engage in strong, directional interactions with them.

Effective anion recognition by a calixarene scaffold requires chemical modification to introduce functionalities capable of hydrogen bonding or electrostatic interaction. nih.gov Common strategies involve incorporating groups such as amides, ureas, or charged ammonium (B1175870) moieties onto the calixarene framework. nih.govnih.gov These groups provide convergent hydrogen-bond donor sites that can bind anions like halides or carboxylates. nih.gov For benzyloxycalix d-nb.infoarene to function as an anion receptor, it would need to be similarly functionalized.

The selectivity of ion recognition in benzyloxycalix d-nb.infoarene systems is governed by a combination of structural and electronic factors:

Cavity Size and Flexibility: The calix d-nb.infoarene macrocycle possesses a large and highly flexible cavity. researchgate.netencyclopedia.pub This allows it to accommodate large cations or to wrap around smaller cations, but the energetic cost of conformational reorganization can influence binding strength. The large size generally disfavors strong, selective binding of small ions, which cannot make optimal contact with the entire cavity wall.

Electronic Effects of Benzyloxy Groups: The benzyloxy groups are electron-donating, which increases the π-electron density of the aromatic cavity. nih.gov This electronic enrichment enhances the strength of cation-π interactions, making the cavity a more favorable binding site for cations compared to a non-substituted analogue. nih.gov Conversely, this same effect heightens the electrostatic repulsion of anions.

The "Induced Fit" Model: Due to its flexibility, the benzyloxycalix d-nb.infoarene host can adapt its conformation to optimize interactions with a bound guest. This "induced fit" mechanism is crucial for binding larger or irregularly shaped ions, although it often results in lower binding constants compared to more rigid, preorganized hosts.

Complexation with Neutral Organic Molecules and Gases

One of the most well-documented examples of molecular recognition by the calix d-nb.infoarene scaffold is its remarkable ability to form stable inclusion complexes with fullerenes. researchgate.net The size and shape of the calix d-nb.infoarene cavity are highly complementary to the spherical C60 and ellipsoidal C70 molecules. The complexation is primarily driven by extensive π-π stacking and van der Waals interactions between the host's aromatic walls and the fullerene's carbon framework. This selective inclusion has even been used to facilitate the purification of fullerenes from carbon soot. researchgate.net

The large, hydrophobic cavity of benzyloxycalix d-nb.infoarene and its derivatives is also well-suited for the complexation of other large neutral molecules, such as polycyclic aromatic hydrocarbons (PAHs). researchgate.net The binding is again facilitated by a combination of hydrophobic effects and π-π stacking interactions. For instance, a related derivative, octasulfonato-octakis(dodecyloxy)calix d-nb.infoarene, has shown a strong affinity for pyrene (B120774) in aqueous solutions. sioc-journal.cn

HostGuestSolventAssociation Constant (Kₐ) M⁻¹Primary Driving Forces
Octasulfonato-octakis(dodecyloxy)calix d-nb.infoarenePyreneWater5.0 x 10⁶Hydrophobic Effect, π-π Stacking
p-tert-Butylcalix d-nb.infoareneFullerene C60Toluene (B28343)Qualitatively strong, forms 1:1 precipitateπ-π Stacking, van der Waals

While calixarenes as a class are widely studied for gas sensing applications due to their porous nature in the solid state, specific studies detailing the complexation of gases within the cavity of individual benzyloxycalix d-nb.infoarene molecules are less common.

Supramolecular Assembly and Architecture Formation

Beyond the encapsulation of single guest molecules, benzyloxycalix d-nb.infoarene serves as a versatile and powerful platform for the construction of large, well-defined supramolecular assemblies and functional architectures. researchgate.netresearchgate.net Its eight-fold symmetry and the possibility of functionalization at both the upper and lower rims allow it to be used as a scaffold for multivalent systems.

A notable application is in catalysis, where multiple catalytic units are attached to the calixarene core. For example, benzyloxycalix d-nb.infoarene has been used as a support to synthesize catalysts bearing eight N-heterocyclic carbene (NHC) palladium complexes. researchgate.netrsc.orgnovecal.com In this arrangement, the calixarene acts as a molecular platform, positioning the catalytic sites and influencing their local environment, which can enhance catalytic activity and stability. d-nb.infonih.gov This approach combines the benefits of homogeneous catalysis (well-defined active sites) with heterogeneous catalysis (ease of catalyst recovery). rsc.org

The ability of the larger calix d-nb.infoarene cavity to interact with multiple sites on other molecules, such as proteins, can also drive the formation of extended crystalline frameworks. nih.gov These protein-calixarene frameworks are a form of biomolecular self-assembly, where the calixarene acts as a "molecular glue," bridging protein units to form porous materials. nih.gov Although many of these studies use water-soluble sulfonated calix d-nb.infoarenes, the underlying principle of multivalent interactions driving assembly is broadly applicable.

Self-Assembly Processes and Driving Forces

The capacity of benzyloxycalix beilstein-journals.orgarene and its derivatives to engage in self-assembly is a cornerstone of their application in supramolecular chemistry. This process involves the spontaneous organization of individual calixarene molecules into larger, well-defined, and stable structures without the guidance of an external source. The primary impetus for these assembly processes lies in a combination of non-covalent interactions.

One of the principal driving forces is hydrogen bonding . While the parent benzyloxycalix beilstein-journals.orgarene has its phenolic hydroxyl groups replaced by benzyloxy groups, derivatives can be synthesized to re-introduce or add functionalities capable of forming hydrogen bonds. For instance, in related benzyloxycalixarenes, hydrogen bonding functionalities on the upper or lower rim of the cavity are crucial for guiding the assembly into specific architectures. smolecule.com

Van der Waals forces also play a significant role. The large surface area of the benzyloxycalix beilstein-journals.orgarene macrocycle allows for substantial contact between molecules, leading to significant cumulative attractive forces that stabilize the resulting aggregates.

Furthermore, π-π stacking interactions between the electron-rich aromatic rings of the calixarene framework and the benzyl (B1604629) groups contribute significantly to the stability of the assembled structures. The specific conformation adopted by the flexible calix beilstein-journals.orgarene scaffold can maximize these favorable interactions, directing the formation of ordered assemblies.

The surrounding environment, particularly the nature of the solvent, is a critical factor that modulates these driving forces. In aqueous media, the hydrophobic effect can become a dominant driving force, compelling the hydrophobic calixarene molecules to aggregate, thereby minimizing their contact with water molecules. Conversely, in non-polar organic solvents, dipole-dipole interactions and hydrogen bonding become more influential. The interplay of these forces dictates the ultimate size, shape, and stability of the supramolecular constructs.

Formation of Higher-Order Supramolecular Structures

The self-assembly of benzyloxycalix beilstein-journals.orgarene and its functionalized analogues leads to a diverse array of higher-order supramolecular structures. The large and flexible nature of the calix beilstein-journals.orgarene ring, compared to its smaller counterparts like calix researchgate.netarenes, allows for a greater variety of conformational arrangements and, consequently, a richer diversity of assembled architectures.

Research on analogous calixarenes has shown that these molecules can serve as versatile building blocks for complex supramolecular systems. beilstein-journals.org Depending on the specific substitution pattern on the upper or lower rims and the ambient conditions such as solvent and temperature, benzyloxycalix beilstein-journals.orgarene derivatives can form structures including, but not limited to:

Dimers and Trimers: The initial stage of aggregation often involves the formation of simple oligomers where two or three calixarene units associate through the non-covalent forces described previously.

Capsular Assemblies: Two calixarene molecules can assemble face-to-face to form a well-defined capsule with an enclosed internal cavity. These capsules can encapsulate guest molecules of appropriate size and shape, a phenomenon of great interest for molecular recognition and transport.

Nanotubes and Nanofibers: Through directional, repeating interactions, benzyloxycalixarene units can stack in a linear fashion to form extended one-dimensional structures like nanotubes or nanofibers. smolecule.com

Supramolecular Gels: In certain solvents and at specific concentrations, the self-assembly process can lead to the formation of an extensive three-dimensional network that entraps the solvent, resulting in a supramolecular gel. smolecule.com The mechanical properties of such gels can be tuned by modifying the chemical structure of the calixarene precursor. nih.gov

Vesicles: Amphiphilic derivatives of calixarenes, which possess both hydrophobic and hydrophilic domains, can self-assemble in aqueous solutions to form bilayer vesicles. These structures are analogous to liposomes and have potential applications in areas like drug delivery. nankai.edu.cn

The ability to control the formation of these higher-order structures by chemical modification of the benzyloxycalix beilstein-journals.orgarene scaffold is a key area of research, opening pathways to new materials with tailored properties and functions. figshare.com

Chiral Recognition by Derivatized Benzyloxycalixarenes

While the parent benzyloxycalix beilstein-journals.orgarene is achiral, chirality can be introduced into the molecule by asymmetric functionalization, typically on the lower rim (the side with the benzyloxy groups) or the upper rim (the p-positions of the phenol units). nih.gov These chiral derivatives can act as host molecules for the enantioselective recognition of chiral guest molecules. This process, known as chiral recognition, is fundamental to applications in enantiomeric separation, asymmetric catalysis, and chiral sensing.

The principle of chiral recognition relies on the formation of diastereomeric host-guest complexes. When a chiral host molecule interacts with a racemic mixture of a chiral guest, it forms two different complexes, one with each enantiomer. These diastereomeric complexes have different energies and thus different stabilities, leading to a preferential binding of one enantiomer over the other. rsc.org

Inherently chiral calix beilstein-journals.orgarenes have been prepared through asymmetric functionalization, providing a scaffold for enantioselective recognition. nih.gov The recognition ability is highly dependent on the nature of the functional groups introduced. For example, derivatized calixarenes bearing amino alcohol groups, carboxylic acid moieties, or peptide chains have shown exceptional ability in discriminating between the enantiomers of amino acids, chiral amines, and carboxylic acids. nih.govrsc.org

The key to effective chiral recognition is the establishment of multiple, simultaneous non-covalent interactions between the host and the guest. These interactions often include a combination of:

Hydrogen Bonding: This is frequently the most critical interaction, where functional groups like amides, carboxylic acids, or hydroxyls on the calixarene derivative form specific hydrogen bonds with the guest. rsc.org

π-π Stacking: Interactions between the aromatic rings of the calixarene and the guest molecule.

Steric Repulsion: The three-dimensional structure of the calixarene's cavity creates a specific chiral environment where one enantiomer fits more snugly than the other, which may experience steric hindrance.

The table below summarizes findings from research on chiral recognition using various derivatized calixarenes, illustrating the principles applicable to chiral benzyloxycalixarene systems.

Table of Mentioned Compounds

Applications in Advanced Chemical Technologies

Catalysis and Reaction Engineering

The macromolecular structure of benzyloxycalix novecal.comarene, featuring a large, partially flexible cavity and multiple functionalization sites, has established it as a highly effective platform in modern catalysis. Its unique properties allow it to bridge the gap between homogeneous and heterogeneous catalytic systems, offering distinct advantages in reaction efficiency, catalyst recovery, and product purity.

Benzyloxycalix novecal.comarene has emerged as a novel and valuable support for metallic catalysts, demonstrating a unique dual behavior that combines the benefits of both homogeneous and heterogeneous catalysis. nih.gov When dissolved in apolar solvents such as chloroform or THF, polymetallic complexes supported on the calixarene (B151959) are fully soluble, which permits their complete and precise characterization using standard analytical techniques like NMR and mass spectrometry. nih.gov This allows for a well-defined catalyst structure and metal loading, which is a key advantage of homogeneous systems. nih.gov

Conversely, when these same catalyst complexes are placed in non-solvents like ethanol or water, they behave as completely insoluble species. nih.gov In this state, they function as highly active heterogeneous catalysts. nih.govresearchgate.net This hybrid nature is highly advantageous; the catalyst can be synthesized and characterized with the precision of a homogeneous catalyst, while the catalytic reaction itself is performed under heterogeneous conditions. researchgate.net This approach facilitates a simple, filtration-based recovery of the catalyst post-reaction, minimizes the leaching of toxic and expensive metals into the final product, and allows for scalable, chromatography-free synthesis procedures. novecal.comresearchgate.net The macrocyclic structure is believed to create a form of nanoporosity that enhances the diffusion of substrates, contributing to high efficiency. researchgate.net

The immobilization of palladium complexes on a benzyloxycalix novecal.comarene scaffold has proven to be a particularly fruitful strategy for conducting various C-C, C-N, and C-S bond-forming reactions. The support enhances catalyst stability and performance while addressing the critical issue of palladium contamination in reaction products, a significant concern in the pharmaceutical industry. mdpi.comrsc.org

Benzyloxycalix novecal.comarene has been successfully used as a support for N-heterocyclic carbene (NHC) palladium complexes, creating highly efficient catalysts for Suzuki-Miyaura C-C cross-coupling reactions. dntb.gov.uakisti.re.kr These catalysts, bearing multiple Pd-NHC units on each calixarene subunit, have demonstrated high turnover numbers (TON) and turnover frequencies (TOF) in the coupling of a wide range of functionalized aryl bromides. researchgate.net The reactions proceed efficiently at low catalyst loadings, and the heterogeneous nature of the system in solvents like ethanol allows for straightforward removal of the catalyst by filtration, resulting in low palladium contamination in the final biaryl products. novecal.comresearchgate.net

The design of the ligand attached to the palladium center can be tuned to optimize performance. For instance, creating greater steric hindrance around the palladium centers has been shown to increase reactivity, particularly for the coupling of more challenging substrates like aryl chlorides. rsc.org In another study, the addition of a quinoline ligand to the carbenic core of a PEPPSI-type catalyst was investigated. mdpi.com While this modification led to a slight reduction in reactivity compared to a reference catalyst, it significantly decreased palladium leaching, with 99.62% of the initial palladium content being retained by the catalyst after the reaction. mdpi.com

Table 1: Performance of Benzyloxycalix novecal.comarene-Supported Catalysts in Suzuki-Miyaura Coupling
Catalyst TypeSubstratesCatalyst Loading (mol%)SolventYield (%)Key FindingReference
Pd-NHC Complex4-Bromoacetophenone + Phenylboronic acid0.1Ethanol>99High efficiency and low Pd leaching with simple filtration. researchgate.net
PEPPSI-IPr Complex (Calx-IPr)4-Chloroacetophenone + Phenylboronic acid1.0Dioxane/H₂O98High reactivity for challenging aryl chlorides due to increased steric hindrance. rsc.org
Pd-PEPPSI with Quinoline Ligand4-Bromoacetophenone + Phenylboronic acid0.2Ethanol100Reduced reactivity but significantly lower Pd leaching compared to reference catalysts. mdpi.com

The Buchwald-Hartwig amination, a cornerstone of C-N bond formation, has been effectively catalyzed by palladium complexes supported on benzyloxycalix novecal.comarene. rsc.org Researchers have developed scalable syntheses for Pd-NHC cinnamyl complexes anchored to the calixarene scaffold. rsc.orgrsc.org These catalysts are exceptionally active for the coupling of both aryl chlorides and bromides with a diverse range of alkyl and aryl amines, functioning efficiently even at low catalytic loadings. rsc.org

A significant advantage conferred by the benzyloxycalix novecal.comarene support is the pronounced reduction in palladium contamination of the resulting amine products. rsc.org The target compounds can be isolated with very low levels of residual palladium, in some instances falling below the stringent limits set by the pharmaceutical industry. rsc.org This demonstrates the catalyst's ability to merge the high efficiency typical of homogeneous systems with the low metal leaching characteristic of heterogeneous catalysts. rsc.org The supported complexes have also been used to successfully synthesize unsymmetrical triarylamines. rsc.org

Table 2: Buchwald-Hartwig Amination using Benzyloxycalix novecal.comarene-Supported Pd-NHC Cinnamyl Catalyst
Aryl HalideAmineCatalyst Loading (mol%)Yield (%)Residual Pd in Product (ppm)Reference
4-ChlorotolueneMorpholine0.5991.5 rsc.org
4-BromotolueneAniline0.599<1 rsc.org
1-Bromo-4-(trifluoromethyl)benzeneN-Methylaniline0.5991.5 rsc.org
4-BromoanisoleDi-n-butylamine0.599<1 rsc.org

While benzyloxycalix novecal.comarene-supported palladium catalysts are prominent in C-C and C-N couplings, the literature on their application in C-S cross-coupling reactions is not well-established. Research in this area has instead highlighted the use of other catalytic systems. Notably, a supramolecular system based on a p-tert-butylcalix novecal.comarene derivative, which encapsulates a copper(I) center, has demonstrated remarkable capability for catalyzing C-S cross-coupling reactions. nih.gov In this system, the calixarene acts as a nanoreactor, confining the copper catalyst and influencing its substrate selectivity and solvent dependence. rsc.orgresearchgate.net

Beyond palladium catalysis, calix novecal.comarenes serve as versatile platforms for other transition metal complexes. One significant application is the immobilization of cobalt-salen complexes for the hydrolytic kinetic resolution (HKR) of terminal epoxides. acs.org The HKR is a powerful method for obtaining enantiomerically pure epoxides and 1,2-diols, which are valuable chiral building blocks in organic synthesis. nih.govnih.gov

The mechanism of the (salen)Co(III)-catalyzed HKR is understood to involve a cooperative bimetallic pathway, where one cobalt complex acts as a Lewis acid to activate the epoxide, and a second delivers the hydroxide (B78521) nucleophile for ring-opening. nih.govacs.org By anchoring these cobalt-salen units to a calix novecal.comarene scaffold, a well-defined, recoverable catalyst can be created. This approach leverages the structural benefits of the calixarene to support the active catalytic species, facilitating its use and recovery in these precise stereoselective transformations. acs.org

Mechanisms of Catalysis and Role of Confinement Effects

The catalytic prowess of benzyloxycalix smolecule.comarene-based systems is intrinsically linked to the concept of "confinement effects," where the calixarene cavity provides a nano-sized reaction vessel. This encapsulation strategy can significantly enhance catalytic activity and selectivity by isolating the catalytic center and influencing the transition state of a reaction.

Catalyst Reusability and Mitigation of Metal Leaching

A critical aspect of sustainable catalysis is the ability to recover and reuse the catalyst without significant loss of activity. Benzyloxycalix smolecule.comarene has proven to be an excellent support for catalysts, particularly those based on precious metals like palladium, by effectively minimizing metal leaching.

In Buchwald-Hartwig C-N cross-coupling reactions, Pd-NHC (N-heterocyclic carbene) cinnamyl complexes supported on benzyloxycalix smolecule.comarene have demonstrated high efficiency with remarkably low levels of palladium leaching into the final product. rsc.org This is a significant advantage, especially in the pharmaceutical industry where strict limits on residual metal content are enforced. The benzyloxycalix smolecule.comarene support essentially acts as a molecular anchor, tethering the palladium complex and preventing its dissolution into the reaction medium.

Further studies on calix smolecule.comarene-supported palladium catalysts for Suzuki-Miyaura couplings have shown that the design of the ligand attached to the calixarene can further enhance the retention of the metal. In one study, a modified calix smolecule.comarene-supported catalyst retained 99.62% of its initial palladium content, a four-fold reduction in leaching compared to a reference catalyst. mdpi.com This exceptional metal retention is attributed to the strong coordination of the palladium to the ligand, which is firmly integrated into the robust calixarene platform. This combination of high catalytic activity and minimal metal loss underscores the potential of benzyloxycalix smolecule.comarene in developing recyclable and environmentally benign catalytic systems.

Materials Science and Nanomaterial Hybridization

The utility of benzyloxycalix smolecule.comarene extends beyond catalysis into the realm of materials science, particularly in the synthesis and stabilization of nanomaterials. Its ability to interact with metal surfaces and its tunable solubility make it a valuable component in the creation of advanced hybrid materials.

Stabilization of Metallic Nanoparticles by Benzyloxycalixrsc.orgarene

While direct studies specifically detailing the use of benzyloxycalix smolecule.comarene for the stabilization of metallic nanoparticles are limited, the broader class of calix smolecule.comarene derivatives has shown significant promise in this area. The macrocyclic structure can effectively cap the surface of nanoparticles, preventing their aggregation and ensuring their long-term stability. The choice of functional groups on the calixarene rim is crucial in determining the interaction with the nanoparticle surface and the dispersibility of the resulting nanocomposite in various solvents.

Synthesis of Bimetallic and Alloyed Nanoparticles

The synthesis of bimetallic and alloyed nanoparticles offers a pathway to materials with tailored catalytic, optical, and electronic properties that are often superior to their monometallic counterparts. Calixarenes can act as templates or stabilizing agents in the synthesis of these complex nanostructures. By co-complexing two different metal ions within their cavities or on their functionalized rims, calixarenes can facilitate the co-reduction of the metal precursors, leading to the formation of alloyed nanoparticles. The confinement provided by the calixarene can also influence the size and composition of the resulting nanoparticles.

Integration into Films and Coatings

The ability to form well-ordered thin films and coatings is essential for a variety of applications, including sensors, electronic devices, and corrosion-resistant surfaces. While specific research on the integration of benzyloxycalix smolecule.comarene into films and coatings is not extensively reported, the general principles of calixarene chemistry suggest its potential in this area. The Langmuir-Blodgett technique, for instance, can be used to form highly organized monolayers of amphiphilic calixarene derivatives at the air-water interface, which can then be transferred onto solid substrates. The benzyloxy groups of benzyloxycalix smolecule.comarene could be modified to impart amphiphilicity, enabling the formation of such ordered films.

Development of Stimuli-Responsive Materials

Stimuli-responsive or "smart" materials, which can change their properties in response to external triggers such as pH, temperature, or light, are at the forefront of materials science research. While the development of stimuli-responsive materials based specifically on benzyloxycalix smolecule.comarene is an emerging area, the inherent conformational flexibility of the calix smolecule.comarene scaffold and the potential for introducing responsive functional groups make it an attractive candidate for the design of such systems. For example, by incorporating pH-sensitive or photo-switchable moieties onto the benzyloxycalix smolecule.comarene platform, it may be possible to create materials that undergo reversible changes in their structure and function.

Chemical Sensing and Detection

The utility of benzyloxycalix mdpi.comarene in the domain of chemical sensing and detection is an area of growing interest, leveraging the inherent host-guest chemistry of the calixarene scaffold. The large, flexible cavity of the calix mdpi.comarene, combined with the electronic properties of the benzyl (B1604629) ether groups, provides a versatile platform for the design of sophisticated chemo- and fluoro-sensors, as well as for applications in electrochemical sensing.

Design of Chemo- and Fluoro-Sensors

While specific research on chemo- and fluoro-sensors constructed solely from benzyloxycalix mdpi.comarene is not extensively documented in publicly available literature, the broader calixarene family, including various substituted calix mdpi.comarenes, has been widely employed in sensor design. The fundamental principle involves the modification of the calixarene scaffold with chromogenic or fluorogenic units. Upon binding of a specific analyte within the calixarene cavity, a detectable change in the spectroscopic properties of the sensor molecule occurs.

The design of such sensors typically involves the strategic attachment of signaling moieties to either the upper or lower rim of the calixarene. For instance, in other calixarene-based systems, fluorophores like pyrene (B120774) or coumarin have been appended. The binding of an analyte can modulate the fluorescence of these units through several mechanisms, including photoinduced electron transfer (PET), fluorescence resonance energy transfer (FRET), or excimer/exciplex formation and disruption.

In the context of benzyloxycalix mdpi.comarene, the benzyl groups themselves can participate in π-π stacking interactions with suitable analytes, which could be exploited in sensor design. Furthermore, the ether linkages offer sites for further functionalization to introduce specific recognition elements or signaling units. A common strategy is the Indicator Displacement Assay (IDA), where a fluorescent dye is initially bound to the calixarene host. The introduction of an analyte that binds more strongly displaces the dye, leading to a restoration of its fluorescence nih.gov.

Electrochemical Sensing Applications

The application of benzyloxycalix mdpi.comarene in electrochemical sensors is a promising yet developing field. Generally, calixarenes are incorporated into electrochemical sensing platforms as ionophores in ion-selective electrodes (ISEs) or as recognition elements on modified electrode surfaces. While specific studies focusing on benzyloxycalix mdpi.comarene are limited, research on other calix mdpi.comarene derivatives provides a strong basis for its potential in this area.

For example, ester derivatives of calix mdpi.comarenes have been successfully used as ionophores in PVC matrix membranes for the potentiometric detection of ions like strontium (Sr²⁺) nih.gov. These sensors exhibit a Nernstian response to the target ion concentration over a wide pH range nih.gov. The calix mdpi.comarene structure provides a pre-organized cavity that can selectively bind the target ion, leading to a measurable potential difference. Benzyloxycalix mdpi.comarene, with its large and flexible cavity, could potentially be adapted for similar applications, with the benzyloxy groups influencing the lipophilicity and selectivity of the resulting sensor.

Furthermore, calix mdpi.comarenes have been used to modify electrode surfaces, such as glassy carbon electrodes, to enhance the electrochemical response towards certain analytes mdpi.com. The calixarene layer can pre-concentrate the analyte at the electrode surface through host-guest interactions, thereby improving the sensitivity and selectivity of the detection.

Mechanisms of Analyte Transduction and Signal Generation

The transduction of an analyte binding event into a measurable signal in calixarene-based sensors is governed by several key mechanisms. The choice of mechanism depends on the design of the sensor and the nature of the analyte.

For Fluorescent Sensors:

Photoinduced Electron Transfer (PET): In a typical PET sensor, a fluorophore is linked to the calixarene receptor via a short spacer. In the absence of the analyte, electron transfer from a donor to the excited fluorophore (or vice versa) quenches the fluorescence. Upon analyte binding, the redox potential of the donor or acceptor is altered, inhibiting the PET process and leading to fluorescence enhancement ("turn-on" sensing).

Fluorescence Resonance Energy Transfer (FRET): This mechanism involves two chromophores, a donor and an acceptor. The binding of an analyte can induce a conformational change in the calixarene sensor, altering the distance or orientation between the donor and acceptor, thus modulating the FRET efficiency and the resulting fluorescence signal.

Excimer/Exciplex Formation/Disruption: Some sensors utilize two or more pyrene or other aromatic moieties. In the unbound state, these units may be in close proximity, leading to the formation of an excimer (excited-state dimer) with a characteristic emission spectrum. Analyte binding can force these units apart, disrupting excimer formation and restoring the monomer emission.

For Electrochemical Sensors:

Potentiometric Sensing: In ion-selective electrodes, the calixarene ionophore selectively binds the target ion at the membrane-solution interface. This complexation event leads to a phase-boundary potential that is dependent on the activity of the target ion in the sample solution, which is measured against a reference electrode.

Voltammetric/Amperometric Sensing: When calixarenes are immobilized on an electrode surface, the binding of an electroactive analyte can be detected by changes in its redox behavior (e.g., peak potential shifts or current changes) using techniques like cyclic voltammetry or differential pulse voltammetry. The calixarene's role is to selectively capture and concentrate the analyte at the electrode surface.

Separation and Extraction Processes

The unique molecular recognition capabilities of benzyloxycalix mdpi.comarene and its derivatives make them highly valuable in various separation and extraction technologies. Their ability to form stable host-guest complexes with specific ions and molecules is exploited in processes ranging from the selective removal of hazardous ions from waste streams to advanced chromatographic separations.

Selective Extraction of Specific Ions (e.g., Strontium)

The selective extraction of strontium-90, a hazardous radionuclide present in nuclear waste, is a significant challenge. Calixarene derivatives, particularly those with a calix mdpi.comarene framework, have shown considerable promise in this area. While research directly on benzyloxycalix mdpi.comarene is not abundant, studies on closely related p-alkoxycalix mdpi.comarene octamides demonstrate their exceptional efficiency and selectivity for strontium ions.

These octamide derivatives of calix mdpi.comarene have been synthesized and evaluated as extractants for radioactive waste treatment. In simulated waste solutions, these compounds exhibit significantly higher distribution coefficients for strontium (DSr) compared to conventional extractants like dicyclohexyl-18-crown-6. The selectivity for strontium over other abundant ions like sodium (DSr/DNa) is also remarkably high.

The high efficiency of these calix mdpi.comarene-based extractants is attributed to the pre-organized platform of the calixarene macrocycle, which positions the amide binding groups for effective coordination with the strontium ion. The large size of the calix mdpi.comarene cavity is well-suited for encapsulating the strontium ion.

Calix mdpi.comarene DerivativeDistribution Coefficient for Strontium (DSr)Strontium/Sodium Selectivity (DSr/DNa)
p-alkoxycalix mdpi.comarene octamides6.5 - 306500 - 30000
dicyclohexyl-18-crown-6 (for comparison)Not specified47

Chromatographic Applications and Membrane Separations

Calixarenes, including calix mdpi.comarene derivatives, have been successfully employed as stationary phases in various chromatographic techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). Their ability to engage in multiple types of non-covalent interactions, including π-π stacking, hydrogen bonding, and host-guest inclusion, allows for unique separation selectivities.

Chromatographic Applications:

Chemically bonding calix mdpi.comarenes to a support material like silica creates a stationary phase with a well-defined cavity. For instance, p-tert-butylcalix mdpi.comarene-bonded silica monoliths have been prepared for liquid chromatography. These stationary phases exhibit excellent selectivity for molecules with π-electrons and condensed cyclic structures, such as polycyclic aromatic hydrocarbons (PAHs) and fullerenes, due to the π-donor cavity of the calixarene. The separation mechanism is based on the formation of host-guest inclusion complexes through hydrophobic and π-π interactions.

Similarly, calix mdpi.comarenes functionalized with polyethylene (B3416737) glycol (PEG) units have been used as stationary phases in capillary gas chromatography. These materials combine the π-electron-rich cavity of the calixarene with the polarity of the PEG units, resulting in excellent separation performance for a wide range of analytes, including challenging positional and cis-/trans-isomers semanticscholar.org. The benzyloxy groups in benzyloxycalix mdpi.comarene would contribute to its π-rich character, suggesting its potential as a selective stationary phase for the separation of aromatic compounds.

Membrane Separations:

The incorporation of calixarenes into liquid or solid membranes is a promising strategy for selective ion and molecule transport. While specific studies on benzyloxycalix mdpi.comarene in membrane separations are not widely reported, the general principles of calixarene-mediated transport are well-established. Calixarenes can act as mobile carriers within a liquid membrane, selectively binding a target species on one side of the membrane, transporting it across, and releasing it on the other side, often driven by a concentration or pH gradient.

In solid membranes, calixarenes can be incorporated to create selective channels or binding sites. The benzyloxy groups of benzyloxycalix mdpi.comarene would enhance its hydrophobicity, making it suitable for incorporation into non-polar membrane materials. The large and flexible cavity of the calix mdpi.comarene could be advantageous for the transport of larger guest molecules.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing benzyloxycalix[8]arene derivatives with high purity?

  • Methodological Answer : Synthesis typically involves alkylation or functionalization of the calix[8]arene macrocycle. For example, benzyloxy groups can be introduced via nucleophilic substitution under anhydrous conditions using benzyl halides in the presence of a base (e.g., K₂CO₃). Purification often employs column chromatography or recrystallization, with characterization via ¹H/¹³C NMR and mass spectrometry to confirm structure and purity .

Q. How can the conformational flexibility of this compound be experimentally characterized?

  • Methodological Answer : Dynamic NMR spectroscopy is used to study conformational changes in solution. Solid-state analysis via X-ray crystallography or scanning electron microscopy (SEM) can reveal macrocyclic arrangements (e.g., square crystals observed in host-guest complexes) . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability and phase transitions .

Q. What techniques validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection ensures purity. Spectroscopic methods (FTIR, UV-vis) confirm functional group presence, while elemental analysis verifies stoichiometry. For new derivatives, single-crystal X-ray diffraction provides definitive structural proof .

Advanced Research Questions

Q. How do this compound-supported Pd-NHC catalysts enhance Suzuki-Miyaura coupling efficiency under ambient conditions?

  • Methodological Answer : The macrocycle’s rigid cavity stabilizes Pd centers, enabling heterogenous catalysis in ethanol. Optimization involves varying Pd loading (0.1–1 mol%) and reaction time (2–24 hrs). Catalyst recyclability is tested via filtration and reuse, with ICP-MS confirming low residual Pd (≤3 ppm) in products .

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